molecular formula C13H15ClN2O2S B2611886 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 796067-61-3

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2611886
CAS No.: 796067-61-3
M. Wt: 298.79
InChI Key: HTGUNJBJQKGJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.

    Chlorination: Introduction of the chlorine atom at the 7th position.

    Alkylation: The 3-(3-ethoxypropyl) group is introduced through an alkylation reaction.

    Thiol Addition: The mercapto group is added to the 2nd position.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-mercaptoquinazolin-4(3H)-one: Lacks the 3-(3-ethoxypropyl) group.

    3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one: Lacks the chlorine atom at the 7th position.

    7-chloro-3-(3-ethoxypropyl)quinazolin-4(3H)-one: Lacks the mercapto group at the 2nd position.

Uniqueness

The presence of both the 7-chloro and 3-(3-ethoxypropyl) groups, along with the mercapto group at the 2nd position, makes 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one unique. This combination of functional groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGUNJBJQKGJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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